N-cyclobutyl-N'-(2,3-dichlorophenyl)urea
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-5-2-6-9(10(8)13)15-11(16)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDKJBSLQUVDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6)
- Structure : Similar dichlorophenyl substituent but with dimethyl groups instead of cyclobutyl.
- Molecular Formula : C₉H₁₀Cl₂N₂O
- Molecular Weight : 233.09 g/mol
- Applications : Used as a herbicide (e.g., Diuron analogs). The dimethyl groups enhance lipophilicity, improving membrane permeability in agrochemical applications .
- Key Differences : The cyclobutyl group in the target compound may confer steric hindrance and altered solubility compared to the dimethyl variant.
N,N'-(Di-3,4-dichlorophenyl)urea (CAS 4300-43-0)
- Structure : Two 3,4-dichlorophenyl groups attached to urea.
- Molecular Formula : C₁₃H₈Cl₄N₂O
- Molecular Weight : 350.027 g/mol
- Properties : Higher molecular weight and chlorine content increase persistence in environmental matrices. Insoluble in water but soluble in organic solvents, typical of polychlorinated ureas .
- Key Differences : The asymmetrical substitution in N-cyclobutyl-N'-(2,3-dichlorophenyl)urea may reduce environmental persistence compared to this fully aromatic analog.
2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
- Structure : Acetamide core with 2,3-dichlorophenyl and chloroacetyl groups.
- Molecular Formula: C₈H₆Cl₃NO
- Molecular Weight : 238.49 g/mol
- Research Findings : Crystallographic studies reveal N–H⋯O hydrogen bonding, stabilizing the solid-state structure. Similar dichlorophenyl substituents induce conformational rigidity .
- Key Differences : Urea derivatives generally exhibit stronger hydrogen-bonding networks than acetamides, affecting solubility and biological activity.
Aripiprazole Lauroxil (Antipsychotic Agent)
- Structure: Contains a 2,3-dichlorophenyl-piperazinyl moiety but differs in core structure (quinolinyl ester vs. urea).
- Molecular Formula : C₃₅H₄₇Cl₂N₃O₃
- Molecular Weight : 652.68 g/mol
- Urea analogs might lack the ester linkage required for prolonged release .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Properties |
|---|---|---|---|---|
| This compound | Not provided | ~280 (estimated) | Cyclobutyl, 2,3-dichlorophenyl | Research compound (hypothetical) |
| 3-(2,3-Dichlorophenyl)-1,1-dimethylurea | C₉H₁₀Cl₂N₂O | 233.09 | Dimethyl, 2,3-dichlorophenyl | Agrochemicals |
| N,N'-(Di-3,4-dichlorophenyl)urea | C₁₃H₈Cl₄N₂O | 350.03 | Dual 3,4-dichlorophenyl | Environmental persistence studies |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | C₈H₆Cl₃NO | 238.49 | Chloroacetyl, dichlorophenyl | Crystallography/model compound |
Research Implications and Gaps
- Solubility : Urea derivatives with dichlorophenyl groups are typically insoluble in water but soluble in lipids, suggesting applications in drug delivery systems requiring controlled release .
- Toxicity : Chlorinated ureas may pose ecological risks; structural modifications (e.g., cyclobutyl) could mitigate this by altering degradation pathways .
Note: Direct experimental data on this compound are absent in the provided evidence. Further studies on synthesis, crystallography, and bioactivity are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-cyclobutyl-N'-(2,3-dichlorophenyl)urea with high yield and purity?
- Methodology : The urea linkage is typically formed via reaction of a cyclobutylamine with 2,3-dichlorophenyl isocyanate under anhydrous conditions. Solvent choice (e.g., DMF or dichloromethane) and coupling agents (e.g., carbonyldiimidazole) are critical for efficiency . Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters (temperature, catalyst loading) and reduce byproducts . Purification via column chromatography or recrystallization ensures >95% purity.
Q. How can spectroscopic and crystallographic techniques validate the molecular structure of this compound?
- Methodology :
- NMR : H and C NMR identify proton environments and confirm urea bond formation (e.g., NH signals at δ 8.2–9.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between the cyclobutyl and dichlorophenyl groups, critical for understanding conformational stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for CHClNO: 283.03 g/mol) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Perform kinetic studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC. The compound is expected to show stability in acidic conditions but hydrolyze in basic media due to urea bond lability . Solubility in DMSO (>50 mg/mL) facilitates biological assays, while limited aqueous solubility may require co-solvents .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2,3-dichloro vs. 3,4-dichloro) on the phenyl ring influence bioactivity?
- Methodology : Compare inhibitory potency against targets like FLT3 kinase using enzyme assays. The 2,3-dichloro configuration may enhance steric hindrance, reducing off-target interactions compared to 3,4-dichloro derivatives . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities based on halogen positioning .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor (e.g., FLT3)?
- Methodology :
- Enzyme kinetics : Measure IC values in FLT3-dependent cell lines (e.g., MV4-11 leukemia cells) using ATP-competitive assays .
- Structural analysis : Co-crystallize the compound with FLT3 to identify hydrogen bonding between the urea carbonyl and kinase hinge region .
- Mutagenesis studies : Assess resistance mutations (e.g., D835Y) to confirm binding specificity .
Q. How can computational methods predict metabolic pathways and toxicity of this compound?
- Methodology :
- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., oxidation of cyclobutyl group) .
- Toxicity profiling : Apply QSAR models to predict hepatotoxicity risks based on structural analogs (e.g., dichlorophenyl urea derivatives with hepatic clearance >30 mL/min/kg) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodology :
- Assay standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, incubation time) .
- Batch analysis : Verify compound purity via HPLC and control for degradation products .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
